molecular formula C6H3ClN4O2 B13033451 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Cat. No.: B13033451
M. Wt: 198.57 g/mol
InChI Key: NFUSSGCYUKYVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a high-value chemical scaffold in medicinal chemistry and anticancer drug discovery . Its core structure is a purine bioisostere, mimicking adenine, which allows it to interact with a variety of enzymatic targets, particularly protein kinases . This compound is expertly designed for synthetic elaboration; the C7 chlorine atom is highly amenable to nucleophilic aromatic substitution (SNAr) with amines and other nucleophiles, while the carboxylic acid at the 3-position provides a handle for further functionalization via amide coupling or esterification . This enables researchers to efficiently create diverse libraries of derivatives for structure-activity relationship (SAR) studies . Pyrazolo[4,3-d]pyrimidine derivatives have demonstrated significant promise as cyclin-dependent kinase (CDK) inhibitors, including potent CDK2/cyclin A2 inhibition, which is a compelling target for arresting the cell cycle in tumor cells . Furthermore, this privileged scaffold is actively investigated for developing inhibitors against other targets, such as TRAP1 and EGFR, showing potent cytotoxic activity against various cancer cell lines, including breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.57 g/mol

IUPAC Name

7-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C6H3ClN4O2/c7-5-3-2(8-1-9-5)4(6(12)13)11-10-3/h1H,(H,10,11)(H,12,13)

InChI Key

NFUSSGCYUKYVHB-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(NN=C2C(=N1)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-chloropyrazole with ethyl cyanoacetate, followed by cyclization with formamide. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDKs, which are crucial for cell cycle regulation. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in cancer cells, making it a promising candidate for anticancer therapies .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazolopyrimidine derivatives are highly sensitive to substituent variations. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Differences
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Biological Relevance
7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (923282-64-8) C₅H₃ClN₄O₂ 154.56 (base structure) Cl (position 7), COOH (position 3) Potential kinase inhibitor scaffold
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic Acid (1509620-74-9) C₇H₅ClN₄O₂ 212.61 CH₃ (position 1), Cl (position 5) Enhanced lipophilicity vs. parent
7-Chloro-1,3,5-trimethyl-1H-pyrazolo[4,3-d]pyrimidine (89239-22-5) C₈H₉ClN₄ 196.64 CH₃ (positions 1,3,5) Reduced solubility due to methylation
6-Benzyl-5-chloro-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid (30A) C₁₄H₁₀ClN₃O₃ 303.70 Benzyl (position 6), OH (position 7) Improved cellular uptake via benzyl
3-Isobutyl-7-chloro-1H-pyrazolo[4,3-d]pyrimidine (I780615) C₉H₁₁ClN₄ 210.66 Isobutyl (position 3) Increased hydrophobicity
Key Observations:
  • Carboxylic Acid vs.
  • Ring Position Variations : Compounds like 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 957760-15-5) exhibit lower structural similarity (0.63) due to altered ring connectivity, which may diminish kinase affinity .
  • Bulkier Substituents : The benzyl group in 30A (C₁₄H₁₀ClN₃O₃) increases molecular weight and may enhance pharmacokinetic properties through π-π stacking interactions .

Biological Activity

7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (CAS Number: 1497922-05-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential as a scaffold for developing various therapeutic agents, particularly kinase inhibitors. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C6H3ClN4O2
Molecular Weight 198.57 g/mol
IUPAC Name This compound
Purity 97%

The primary mechanism of action of this compound involves its interaction with specific kinases, particularly cyclin-dependent kinases (CDKs). By binding to the ATP-binding site of these kinases, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a promising candidate in cancer therapy.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant anti-proliferative activity against various cancer cell lines. Notably, studies have shown its efficacy in inhibiting epidermal growth factor receptor (EGFR) pathways, which are crucial in many cancers.

Case Studies

  • Anti-Cancer Activity : A study demonstrated that derivatives of pyrazolo[4,3-d]pyrimidine effectively inhibited EGFR with IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) . This highlights the compound's potential in targeting resistant cancer forms.
  • Cell Cycle Arrest : Flow cytometric analyses revealed that treatment with this compound resulted in significant cell cycle arrest at the S and G2/M phases in A549 lung cancer cells, indicating its role as an apoptotic inducer .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrazolo derivatives but is distinguished by its specific substitution pattern that enhances binding affinity to kinases.

Compound NameIC50 (µM) EGFR WTIC50 (µM) EGFR T790M
This compound0.0160.236
Other Pyrazolo Derivative AXY
Other Pyrazolo Derivative BZW

Research Findings

Recent research has focused on synthesizing new derivatives based on the pyrazolo scaffold to enhance biological activity and selectivity:

  • A study synthesized multiple derivatives and evaluated their anti-proliferative effects against A549 and HCT-116 cancer cells, revealing a range of activities from potent to weak .
  • The structure-activity relationship (SAR) studies indicated that modifications at specific positions could significantly enhance kinase inhibitory properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.